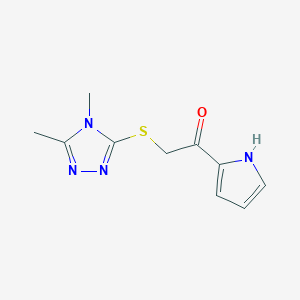

2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one

Description

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl groups at positions 4 and 5, a thioether linkage, and a pyrrole moiety.

The compound’s molecular geometry has been studied using X-ray diffraction and density functional theory (DFT) methods in related triazole-thio derivatives, revealing weak intermolecular interactions (e.g., C–O···π and hydrogen bonds) that influence crystallinity and stability .

Properties

Molecular Formula |

C10H12N4OS |

|---|---|

Molecular Weight |

236.30 g/mol |

IUPAC Name |

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C10H12N4OS/c1-7-12-13-10(14(7)2)16-6-9(15)8-4-3-5-11-8/h3-5,11H,6H2,1-2H3 |

InChI Key |

SEDSBIXPXSTGHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)SCC(=O)C2=CC=CN2 |

Origin of Product |

United States |

Biological Activity

The compound 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is part of a class of triazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 306.38 g/mol. Its structure features a triazole ring linked to a pyrrole moiety via a thioether group, which is critical for its biological interactions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial and fungal strains. In vitro studies indicate that it exhibits significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be developed as a potential antifungal and antibacterial agent.

Anticancer Activity

Research has also highlighted the anticancer potential of triazole derivatives. In cell line studies, the compound demonstrated cytotoxic effects against several cancer types, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 15 |

The compound's ability to inhibit tumor growth suggests it may serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in the biosynthesis of nucleic acids or proteins in microorganisms and cancer cells.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death in cancerous cells.

- Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties, which can protect normal cells from oxidative stress during treatment.

Case Studies

Several studies have investigated the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that the compound effectively inhibited biofilm formation in Candida albicans, suggesting its potential use in treating biofilm-associated infections .

- Cytotoxicity Assessment : In a study assessing various triazole derivatives for anticancer activity, this compound was found to have a comparable efficacy to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to active sites of target proteins involved in cancer progression .

Comparison with Similar Compounds

Key Observations :

- Functional Group Diversity : The target compound’s pyrrole and dimethyl-triazole groups distinguish it from sulfoximine derivatives (e.g., 1f) and benzimidazole-triazole hybrids (e.g., 5w). The latter exhibit enhanced antifungal activity due to extended π-conjugation and polar substituents .

- Crystallinity : The diphenyl-triazole derivative (C27H25N3O2S) demonstrates weak intermolecular interactions, a feature likely shared with the target compound given structural similarities .

Key Observations :

- The benzimidazole-triazole hybrid 5w shows potent antifungal activity (IC₅₀ 0.5–2.0 µg/mL) attributed to ergosterol biosynthesis disruption, a mechanism likely relevant to the target compound due to shared triazole-thio motifs .

Computational and Experimental Data Comparisons

The diphenyl-triazole derivative (C27H25N3O2S) was analyzed using DFT/B3LYP methods (6-31G(d,p) basis set), showing good agreement between experimental X-ray structures and computational models. For example:

- Bond Lengths : Calculated C–S bond lengths (1.78 Å) matched experimental values (1.76–1.80 Å) .

- Hydrogen Bonding : DFT predicted D–H···A interactions consistent with X-ray data, critical for crystal packing .

These findings suggest that similar computational approaches could validate the target compound’s geometry and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.